Fesoterodine Related Impurity 8 (Fesoterodine Impurity P) Fesoterodine Related Impurity 8 (Fesoterodine Impurity P) An impurity of Fesoterodine Fumarate. Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 14-hydroxymethyl tolterodine that is a muscarinic receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 1380491-71-3
VCID: VC0195130
InChI:
SMILES:
Molecular Formula: C48H66N2O4
Molecular Weight: 735.07

Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)

CAS No.: 1380491-71-3

Cat. No.: VC0195130

Molecular Formula: C48H66N2O4

Molecular Weight: 735.07

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fesoterodine Related Impurity 8 (Fesoterodine Impurity P) - 1380491-71-3

Specification

CAS No. 1380491-71-3
Molecular Formula C48H66N2O4
Molecular Weight 735.07
Appearance Solid powder

Introduction

Chemical Characteristics and Structure

Fesoterodine Related Impurity 8 (Fesoterodine Impurity P) is identified by the CAS number 1380491-71-3. Its molecular structure reveals important insights into its properties and relationship with the parent drug Fesoterodine.

Basic Chemical Properties

The compound demonstrates the following fundamental chemical characteristics:

PropertyValue
CAS Number1380491-71-3
Molecular FormulaC48H66N2O4
Molecular Weight735.07 g/mol
Physical AppearanceOff-white solid
Storage Condition-20°C (recommended)
SolubilityMethanol

These properties are essential for analytical scientists working with this compound in various laboratory settings .

IUPAC Nomenclature and Structure

The IUPAC name for this compound is 2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-((2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenoxy)methyl)phenyl isobutyrate . The chemical structure reveals a complex arrangement with two chiral centers, contributing to its specific interaction with biological systems and its distinct chromatographic behavior during analysis .

Relationship with Fesoterodine Fumarate

Understanding the relationship between Fesoterodine Impurity P and its parent compound provides context for its significance in pharmaceutical analysis.

Fesoterodine Fumarate Overview

Fesoterodine Fumarate functions as a non-selective muscarinic receptor antagonist primarily used in treating overactive bladder syndrome and urinary incontinence. It represents an important antimuscarinic agent that is rapidly de-esterified to its active metabolite 14-hydroxymethyl tolterodine, which acts as a muscarinic receptor antagonist.

Analytical Detection Methods

Several analytical techniques have been developed and validated for the detection and quantification of Fesoterodine Related Impurity 8, with high-performance liquid chromatography (HPLC) being the predominant method.

Stability-Indicating HPLC Methods

Reverse-phase liquid chromatographic (RP-LC) methods have been developed specifically for quantifying related impurities of Fesoterodine Fumarate, including Impurity P . One validated approach utilizes:

ParameterSpecification
Mobile Phase ABuffer (3mL H3PO4 (85%) and 1.0gm 1-Octane sulphonoic acid sodium salt anhydrous in 1000mL water, pH adjusted to ~7.2) with Acetonitrile in 60:40 v/v ratio
Mobile Phase BAcetonitrile:water in 90:10 v/v ratio
Flow Rate1.2 mL/min
Detection Wavelength220 nm
Column Temperature45°C

This method successfully resolves Impurity P from other impurities and the main Fesoterodine peak, demonstrating the stability-indicating power of the technique .

Method Validation Parameters

The analytical methods for detecting Fesoterodine Impurity P undergo rigorous validation according to International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:

Validation ParameterAcceptable Criteria
SpecificityNo interference with main peak
LinearityR² > 0.99 from QL to 150% of specification level
Detection Limit (DL)Signal-to-noise ratio of 3:1
Quantification Limit (QL)Signal-to-noise ratio of 10:1
PrecisionRSD < 2%
AccuracyRecovery between 98-102%

These parameters ensure that the analytical methods are reliable for detecting and quantifying Impurity P at various concentration levels .

Importance in Pharmaceutical Quality Control

Fesoterodine Related Impurity 8 plays a significant role in pharmaceutical quality assurance and control processes.

Regulatory Requirements

Regulatory agencies require thorough monitoring and control of all impurities in pharmaceutical products. The ICH guidelines emphasize that the purity and assay of drugs susceptible to change during storage must be determined using validated stability-indicating methods that can selectively identify the drug in the presence of its process and degradation impurities .

Degradation Studies

Forced degradation studies are conducted to evaluate the stability-indicating nature of analytical methods for Fesoterodine Fumarate. These studies expose the drug to various stress conditions:

  • Water hydrolysis

  • 75% relative humidity exposure

  • Oxidative stress

  • Thermal stress

  • Photolytic degradation

  • Acid hydrolysis

  • Base hydrolysis

These studies help identify potential degradation products, including Impurity P, and validate that the analytical methods can detect these impurities effectively .

This compound is primarily used as a reference standard for:

  • Analytical method development

  • Method validation (AMV)

  • Quality Control (QC) applications

  • Abbreviated New Drug Applications (ANDA)

SupplierCatalogue NumberPurity
VulcanchemVC0195130> 95%
DRJC BioJCFES-08Not specified
Daicel PharmaDCTI-C-1620Not specified
VeeprhoVE0016092Not specified
TLC Pharmaceutical StandardsF-3410Not specified

These suppliers provide the compound with appropriate documentation for analytical use .

Differentiation from Other Fesoterodine Impurities

It is important to distinguish Fesoterodine Impurity P from other related impurities for accurate analysis and quality control.

Chromatographic Separation

HPLC chromatograms demonstrate the effective separation of Fesoterodine Impurity P from other related impurities. The retention times for various impurities have been established:

ImpurityApproximate Retention Time (min)
Diol impurity3.51
Propionate impurity8.84
Toluoyl hydroxy impurity10.78
Double bond impurity11.85
Fesoterodine12.97
Benzoyloxy impurity16.59

This information is crucial for accurate identification of Impurity P in complex mixtures .

Other Known Fesoterodine Impurities

Several other impurities have been identified and characterized in Fesoterodine samples, including:

ImpurityCAS NumberMolecular FormulaMolecular Weight
Fesoterodine Impurity 81254942-29-4C30H39NO6509.64
Fesoterodine Impurity 91435768-96-9C26H35NO3409.57
Fesoterodine Impurity 71428856-47-6C26H33NO5439.56

It's important to note that some sources refer to Fesoterodine Related Impurity 8 (CAS: 1380491-71-3) as "Impurity 12," while using "Impurity 8" to refer to a different compound (CAS: 1254942-29-4), which creates some confusion in the literature .

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